Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate
Overview
Description
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O3 It is an isoxazole derivative, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
Mode of Action
It is known that isoxazole derivatives can bind to biological targets based on their chemical diversity . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the biochemical pathway in which it is involved.
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Given the biological activities associated with isoxazole derivatives, it can be inferred that the compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-bromo-2-(bromomethyl)propanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
- Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate
Uniqueness
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPNCATSZRUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695999 | |
Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908802-68-6 | |
Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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